

An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbaspirin Calcium*

Cat. No.: *B1501493*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) that offers the therapeutic benefits of aspirin with potentially improved gastrointestinal tolerability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for the synthesis and analysis of **carbaspirin calcium**. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Carbaspirin calcium, also known as calcium carbasalate, is a chelate of calcium bis(2-acetoxybenzoate) and urea.^{[1][2]} Its unique structure is designed to enhance the solubility and reduce the gastric irritation commonly associated with acetylsalicylic acid (aspirin).

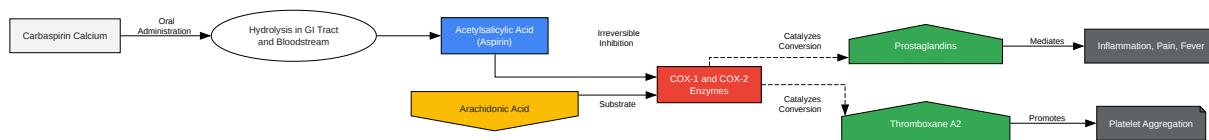
The chemical identity of **carbaspirin calcium** is defined by the following identifiers:

Identifier	Value
CAS Number	5749-67-7 [1]
Molecular Formula	C ₁₉ H ₁₈ CaN ₂ O ₉ [2]
IUPAC Name	calcium;bis(2-acetyloxybenzoate);urea [2]
Canonical SMILES	CC(=O)OC1=CC=CC=C1C(=O) [O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O) (N)N.[Ca+2] [3]
InChIKey	VYMUGTALCSPLDM-UHFFFAOYSA-L [3]

Physicochemical Properties

The physicochemical properties of **carbaspirin calcium** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Property	Value	Reference(s)
Molecular Weight	458.4 g/mol	[2]
Appearance	White or slightly yellowish crystalline powder.	[1]
Solubility	Freely soluble in water and dimethylformamide; slightly soluble in ethanol and DMSO; practically insoluble in acetone and anhydrous methanol.	[1] [4]
Melting Point	Approximately 220-240 °C	[1]
Boiling Point	321.4 °C at 760 mmHg	[5]


Mechanism of Action

The pharmacological effects of **carbaspirin calcium** are primarily attributable to its active metabolite, acetylsalicylic acid (aspirin).[\[6\]](#) Upon oral administration, **carbaspirin calcium** is

rapidly absorbed and hydrolyzed, releasing acetylsalicylic acid into the bloodstream.

The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^{[6][7]} This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^[6] The inhibition of COX-1 in platelets also leads to a decrease in the production of thromboxane A2, a potent promoter of platelet aggregation, which underlies the antithrombotic effect of the drug.^[6]

The complexation with calcium and urea is believed to buffer the acidic nature of aspirin, thereby reducing direct contact with the gastric mucosa and potentially lowering the incidence of gastrointestinal side effects compared to conventional aspirin formulations.^[3]

[Click to download full resolution via product page](#)

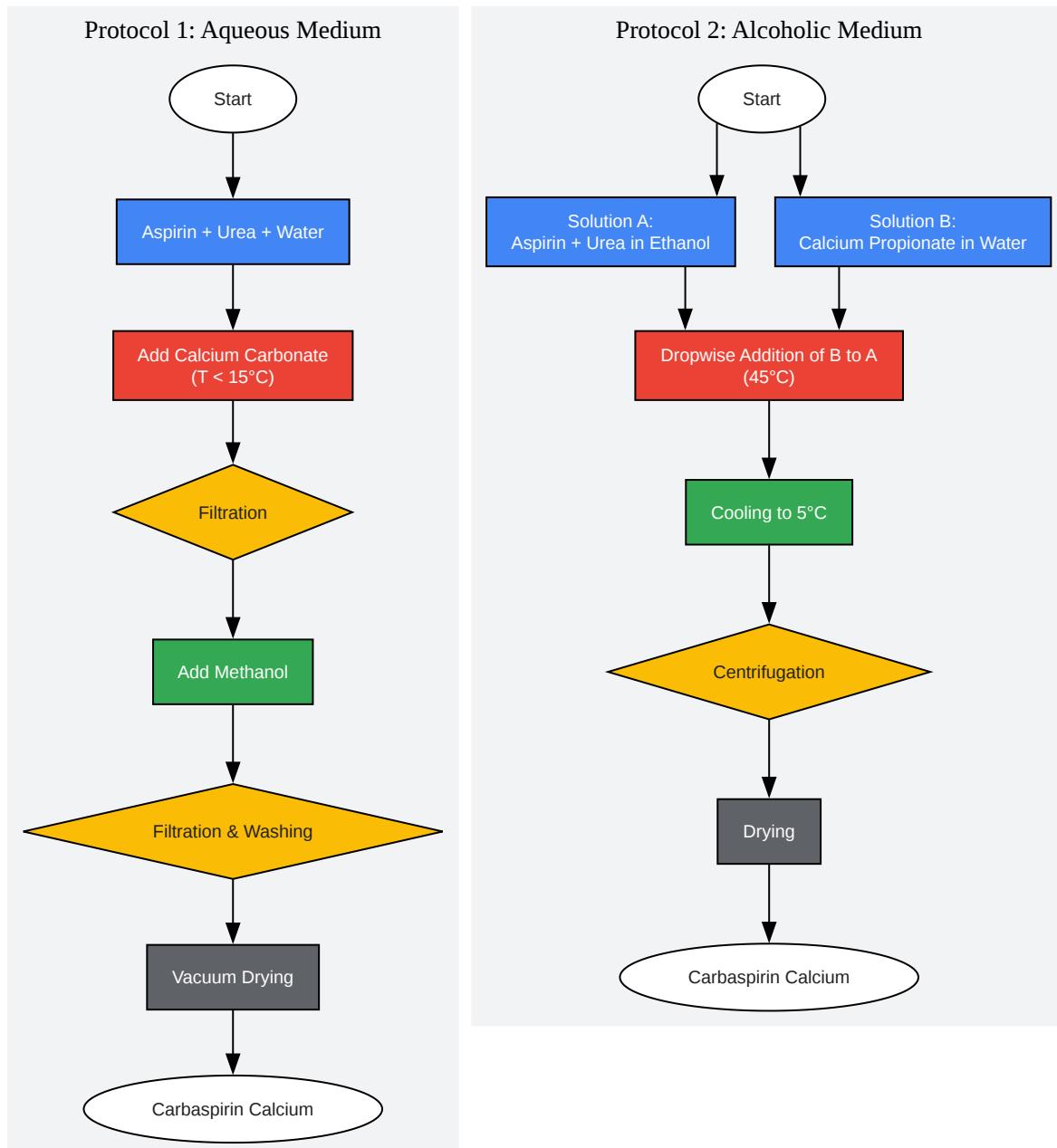
Mechanism of Action of **Carbaspirin Calcium**.

Experimental Protocols

Synthesis of Carbaspirin Calcium

Several methods for the synthesis of **carbaspirin calcium** have been reported, primarily in patent literature. Below are summaries of two distinct experimental protocols.

Protocol 1: Reaction in Aqueous Medium


This method involves the reaction of aspirin and urea with calcium carbonate in water, followed by precipitation of the product with methanol.^[2]

- Step 1: Reaction Mixture Preparation: Aspirin (180g) and urea (30g) are added to 1000mL of water and stirred.
- Step 2: Reaction: The mixture is cooled to 10°C, and 50g of calcium carbonate is added in three portions. The reaction temperature is maintained below 15°C for 1 hour.
- Step 3: Filtration: The reaction mixture is filtered to remove any unreacted solids.
- Step 4: Precipitation: 1000mL of methanol is added to the filtrate and stirred for 2 hours, leading to the precipitation of a white solid.
- Step 5: Purification and Drying: The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40°C to yield **carbaspirin calcium**.

Protocol 2: Reaction in Alcoholic Medium

This protocol describes the synthesis of **carbaspirin calcium** in an alcoholic solvent using calcium propionate as the calcium source.^[8]

- Step 1: Solution A Preparation: Aspirin (50g) and urea (25g) are dissolved in 400g of ethanol by heating to 42°C.
- Step 2: Solution B Preparation: Calcium propionate (25g) is dissolved in 75g of purified water at 25°C.
- Step 3: Reaction: Solution B is added dropwise to Solution A at 45°C over 30 minutes. The reaction mixture is then stirred for 5 hours.
- Step 4: Crystallization: The mixture is cooled to 5°C to induce crystallization.
- Step 5: Isolation and Drying: The crystals are collected by centrifugation and dried to obtain **carbaspirin calcium**.

[Click to download full resolution via product page](#)**Experimental Workflows for Carbaspirin Calcium Synthesis.**

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of aspirin and its derivatives. While a specific, validated method for **carbaspirin calcium** is not readily available in the public domain, a general approach based on methods for aspirin-containing formulations can be adapted.

Illustrative HPLC Method for Aspirin-Containing Formulations:

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid buffer, pH 4.5) and acetonitrile (e.g., 45:55 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 237 nm.
- Sample Preparation: A known weight of the **carbaspirin calcium** sample is dissolved in a suitable solvent (e.g., methanol), sonicated, and diluted to the desired concentration with the mobile phase. The solution is then filtered through a 0.45 μ m filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been used to determine the metabolites of **carbaspirin calcium** (aspirin, salicylic acid, and gentisic acid) in biological matrices, providing high sensitivity and specificity for pharmacokinetic studies.[\[9\]](#)

Pharmacological and Clinical Profile

Pharmacokinetics

Following oral administration, **carbaspirin calcium** is rapidly absorbed. It is then quickly metabolized into its active components: acetylsalicylic acid (ASA), salicylic acid (SA), and gentisic acid (GA).[\[10\]](#)

A study in broilers reported the following pharmacokinetic parameters after a single oral dose:

Metabolite	C _{max} (µg/mL)	T _{max} (h)	t _{1/2} (h)
ASA	8.88 ± 1.31	0.170	11.2 ± 8.04
SA	42.6 ± 4.62	2.00	23.7 ± 17.1
GA	10.1 ± 2.16	2.00	28.6 ± 4.90

Data from a study in broilers and may not be directly extrapolated to humans.[10]

Clinical Applications

Carbaspirin calcium is used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of a variety of conditions, including:

- Pain (headache, dental pain, menstrual pain)
- Fever
- Inflammatory conditions such as rheumatism and rheumatoid arthritis.[1]

Due to its antiplatelet effects, it is also used in the prevention of thromboembolic events.

Adverse Effects and Toxicity

As with other NSAIDs, the use of **carbaspirin calcium** can be associated with adverse effects, primarily related to the gastrointestinal tract. However, the formulation is designed to minimize these effects compared to standard aspirin.[3] Potential adverse effects include gastrointestinal irritation, bleeding, and hypersensitivity reactions.

Conclusion

Carbaspirin calcium represents a significant modification of acetylsalicylic acid, aimed at improving its physicochemical properties and clinical tolerability. This technical guide has provided a detailed overview of its chemical structure, properties, mechanism of action, and

methods for its synthesis and analysis. The presented information, including structured data and process diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. Further research into validated analytical methods and comprehensive clinical comparisons will continue to elucidate the full potential of this important NSAID.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102924335B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]
- 2. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. US2003374A - Preparation of calcium acetylsalicylate - Google Patents [patents.google.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Carbasalate Calcium, Carbaspirin Calcium USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Preparation method of carbasalate calcium - Eureka | Patsnap [eureka.patsnap.com]
- 9. Analytical determination and pharmacokinetics of major metabolites of carbasalate calcium in broilers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1501493#chemical-structure-and-properties-of-carbaspirin-calcium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com